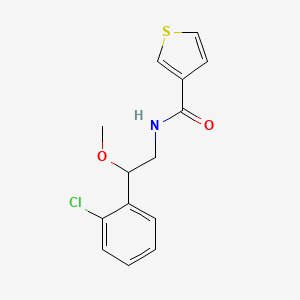

N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

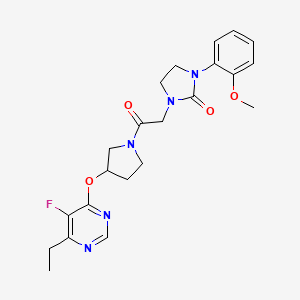

N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-3-carboxamide, also known as CMT-3, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). CMT-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoarthritis, and rheumatoid arthritis.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-3-carboxamide is involved in the synthesis and characterization of various chemical compounds, demonstrating its versatility in chemical reactions. For example, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, showcasing the structural diversity achievable through modifications at the N-position with different aryl substituents, including 2-chlorophenyl (Özer, Arslan, VanDerveer, & Külcü, 2009). Similarly, electrochemical polymerization studies of terthiophene derivatives substituted with aryl groups indicate the influence of substituents on the polymerizability and properties of the resulting polymers (Visy, Lukkari, & Kankare, 1994).

Anti-inflammatory and Antioxidant Activities

The compound has been utilized in the synthesis of acid chloride derivatives for screening anti-inflammatory and antioxidant activities. A study showed that synthesized derivatives exhibited in vitro activities comparable to ibuprofen and ascorbic acid, respectively, highlighting its potential in developing therapeutic agents (Kumar, Anupama, & Khan, 2008).

Dearomatising Rearrangements

Thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes upon treatment with LDA. This showcases the compound's role in facilitating significant structural transformations, contributing to the diversity of organic synthesis methodologies (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Molecular Packing Motifs

In the context of supramolecular chemistry, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of self-assembly. The compound organizes into π-stacked rods encased by triple helical networks of hydrogen bonds, offering insights into molecular packing motifs that could inform the design of materials with specific optical or electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Mecanismo De Acción

Target of Action

The compound N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It is known that thiophene derivatives can interact with multiple receptors, leading to a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMWEKMOJYHFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CSC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)

![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780443.png)

![Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2780448.png)

![(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2780449.png)

![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2780457.png)

![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)

![2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2780462.png)